Cas no 1978-64-9 (N-(2-Fluorobenzoyl)morpholine)
N-(2-Fluorobenzoyl)morpholine Chemical and Physical Properties
Names and Identifiers
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- (2-Fluorophenyl)(morpholino)methanone
- (2-FLUORO-PHENYL)-MORPHOLIN-4-YL-METHANONE
- (2-fluorophenyl)-morpholin-4-ylmethanone
- Methanone,(2-fluorophenyl)-4-morpholinyl-
- N-(2-Fluorobenzoyl)morpholine
- 2-Fluorobenzoic acid,morpholide
- 1-(2-Fluorobenzoyl)morpholine
- BAS 00628372
- MLS000764825
- CHEMBL1724638
- AKOS000673045
- BS-27383
- SMR000290430
- 2-Fluorobenzoic acid, morpholide
- SCHEMBL20387265
- CDS1_000600
- SR-01000643668-1
- FT-0711651
- A880010
- 1978-64-9
- Maybridge1_002888
- MFCD00120209
- DivK1c_001640
- HMS549L06
- HMS2670A05
- DTXSID90336284
- CS-0207187
- Z31721226
- 4-(2-Fluorobenzoyl)morpholine
- OIDNOKLCLGRXCW-UHFFFAOYSA-N
- CCG-54578
- STK408037
- (2-fluorophenyl)(morpholin-4-yl)methanone
-
- MDL: MFCD00120209
- Inchi: 1S/C11H12FNO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2
- InChI Key: OIDNOKLCLGRXCW-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C(N1CCOCC1)=O
Computed Properties
- Exact Mass: 209.08500
- Monoisotopic Mass: 209.08520679g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.54000
- LogP: 1.23600
N-(2-Fluorobenzoyl)morpholine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-(2-Fluorobenzoyl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019119316-10g |
(2-Fluorophenyl)(morpholino)methanone |
1978-64-9 | 95% | 10g |
$400.00 | 2023-09-02 | |
| Chemenu | CM163019-25g |
(2-Fluorophenyl)(morpholino)methanone |
1978-64-9 | 95% | 25g |
$320 | 2021-08-05 | |
| Chemenu | CM163019-100g |
(2-Fluorophenyl)(morpholino)methanone |
1978-64-9 | 95% | 100g |
$870 | 2021-08-05 | |
| TRC | F870068-250mg |
N-(2-Fluorobenzoyl)morpholine |
1978-64-9 | 250mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F870068-500mg |
N-(2-Fluorobenzoyl)morpholine |
1978-64-9 | 500mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F870068-2.5g |
N-(2-Fluorobenzoyl)morpholine |
1978-64-9 | 2.5g |
$ 160.00 | 2022-06-04 | ||
| Ambeed | A294666-25g |
(2-Fluorophenyl)(morpholino)methanone |
1978-64-9 | 98% | 25g |
$306.0 | 2024-08-03 | |
| Chemenu | CM163019-25g |
(2-Fluorophenyl)(morpholino)methanone |
1978-64-9 | 95% | 25g |
$337 | 2023-02-18 | |
| abcr | AB271956-1 g |
N-(2-Fluorobenzoyl)morpholine; 98% |
1978-64-9 | 1g |
€110.00 | 2023-04-26 | ||
| abcr | AB271956-5 g |
N-(2-Fluorobenzoyl)morpholine; 98% |
1978-64-9 | 5g |
€246.00 | 2023-04-26 |
N-(2-Fluorobenzoyl)morpholine Suppliers
N-(2-Fluorobenzoyl)morpholine Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on N-(2-Fluorobenzoyl)morpholine
N-(2-Fluorobenzoyl)morpholine: A Comprehensive Overview
N-(2-Fluorobenzoyl)morpholine, also known by its CAS number 1978-64-9, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of morpholine, a heterocyclic amine, and incorporates a fluorobenzoyl group, which introduces unique chemical properties. The combination of morpholine's structural flexibility and the fluorobenzoyl group's electronic effects makes this compound a valuable tool in various research and industrial applications.
The structure of N-(2-Fluorobenzoyl)morpholine consists of a six-membered morpholine ring fused with a five-membered amine ring. The fluorobenzoyl group is attached to the nitrogen atom in the morpholine ring, creating a conjugated system that enhances the compound's stability and reactivity. This structural arrangement allows for diverse interactions in chemical reactions, making it a versatile building block in organic synthesis.
Recent studies have highlighted the potential of N-(2-Fluorobenzoyl)morpholine in drug discovery. Researchers have explored its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The fluorine atom in the benzoyl group contributes to the compound's lipophilicity, which is crucial for drug absorption and bioavailability.
In addition to its pharmaceutical applications, N-(2-Fluorobenzoyl)morpholine has found utility in materials science. Its ability to form stable amide bonds makes it a promising candidate for the synthesis of high-performance polymers and coatings. Recent advancements in polymer chemistry have demonstrated how this compound can be used to create materials with enhanced mechanical properties and thermal stability.
The synthesis of N-(2-Fluorobenzoyl)morpholine typically involves a nucleophilic acyl substitution reaction between morpholine and 2-fluorobenzoyl chloride. This reaction is facilitated by the presence of a base, such as pyridine or triethylamine, which neutralizes the byproduct hydrogen fluoride. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production.
From an analytical standpoint, N-(2-Fluorobenzoyl)morpholine has been extensively studied using various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy has provided insights into its molecular structure and stereochemistry, while mass spectrometry has been employed to confirm its molecular formula and purity. These analytical methods are essential for quality control in both research and industrial settings.
The physical properties of N-(2-Fluorobenzoyl)morpholine include a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it convenient for use in organic reactions. However, it exhibits limited solubility in water, which is advantageous for certain purification processes.
In terms of safety, N-(2-Fluorobenzoyl)morpholine should be handled with care due to its potential irritant properties. Proper ventilation and personal protective equipment are recommended during handling and synthesis. Storage should be in tightly sealed containers to prevent moisture absorption and degradation.
The versatility of N-(2-Fluorobenzoyl)morpholine continues to drive innovation across multiple disciplines. Its role as both a building block and an active ingredient underscores its importance in modern chemistry. As research progresses, new applications for this compound are likely to emerge, further solidifying its position as a key player in chemical science.
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